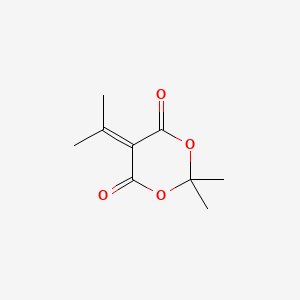

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No. B1583340

Key on ui cas rn:

2231-66-5

M. Wt: 184.19 g/mol

InChI Key: XPGWFAZUEHWZIR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08268859B2

Procedure details

Meldrum's acid (100.0 g) was charged to a dry, nitrogen flushed reactor. Acetone (632.1 mL) was then charged to the reactor and the mixture was agitated for about 5 minutes at 20° C.-25° C. until a solution was obtained. Acetic acid (0.791 mL) was then charged to the reactor, followed by 1.215 mL of morpholine, and the solution was agitated at 20° C.-25° C. for about 48 hours. An aliquot (˜0.2 mL) was withdrawn for analysis of the conversion, which may be monitored by either GC or 1H-NMR. If the ratio of the area % of 2,2-dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione to Meldrum's acid is ≧80:20, proceed to the next step; if it is not, the batch should be aged for an additional 3 hours before repeating the check. The acetone was distilled at about 40° C. and 150-200 mmHg. After approximately two-thirds of the reaction volume was distilled out, 563 mL of methylcyclohexane was charged and the distillation continued until the acetone stopped distilling over. A total of 645 mL (508 g) of distillate was collected for this run. MTBE (500 mL) was charged to the batch at 40° C. and the batch was cooled to 20° C.-25° C. The solution was observed to make sure a cloudy solution was obtained (no solids). If there is solid present, additional MTBE may be charged to effect dissolution. The batch was quickly washed with two 50 g portions of 5 wt. % NaOH solution (prepared from 5 g of NaOH and 95 mL of water). The MTBE was distilled out at 40° C.-45° C. and 150-200 mmHg. A total of 400 mL (300 g) distillate was collected for this run. As distillation proceeds, a white slurry formed. The internal temperature was ramped to 0° C.-5° C. over 1 hour and then held at this temperature for at least 1 hour. The slurry was filtered, the cake was washed with two 100 mL portions of cold (˜0° C.-5° C.) methylcyclohexane, and the solid was dried at 20° C.-35° C. and 25-50 mmHg for no less than 4 hours. 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione was obtained as a white solid (93.7 g, 70.4% yield, 96.0 wt. % purity by assay).

Yield

70.4%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.[CH3:11][C:12]([CH3:14])=O.C(O)(=O)C.N1CCOCC1>CC(OC)(C)C>[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[C:6](=[C:12]([CH3:14])[CH3:11])[C:4](=[O:5])[O:3]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OC(=O)CC(=O)O1)C

|

Step Two

|

Name

|

|

|

Quantity

|

632.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0.791 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

1.215 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was agitated for about 5 minutes at 20° C.-25° C. until a solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution was agitated at 20° C.-25° C. for about 48 hours

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An aliquot (˜0.2 mL) was withdrawn for analysis of the conversion, which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the batch should be aged for an additional 3 hours

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The acetone was distilled at about 40° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After approximately two-thirds of the reaction volume was distilled out

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

563 mL of methylcyclohexane was charged

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

stopped distilling over

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A total of 645 mL (508 g) of distillate was collected for this run

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

MTBE (500 mL) was charged to the batch at 40° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the batch was cooled to 20° C.-25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained (no solids)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

may be charged

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution

|

WASH

|

Type

|

WASH

|

|

Details

|

The batch was quickly washed with two 50 g portions of 5 wt. % NaOH solution (prepared from 5 g of NaOH and 95 mL of water)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The MTBE was distilled out at 40° C.-45° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A total of 400 mL (300 g) distillate was collected for this run

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

As distillation proceeds

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white slurry formed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The internal temperature was ramped to 0° C.-5° C. over 1 hour

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at this temperature for at least 1 hour

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the cake was washed with two 100 mL portions of cold (˜0° C.-5° C.) methylcyclohexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid was dried at 20° C.-35° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

25-50 mmHg for no less than 4 hours

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(OC(C(C(O1)=O)=C(C)C)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 70.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |